3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3’ position, a fluoro group at the 2’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro substituents on the biphenyl ring through electrophilic aromatic substitution reactions.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further halogenation, nitration, or sulfonation reactions.
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions:
Halogenation: Chlorine or fluorine gas, often in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Biphenyls: Depending on the reaction, various substituted biphenyl derivatives can be formed.
Alcohols and Aldehydes: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Biphenyl derivatives can act as ligands in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural similarity to biologically active compounds.
Biological Studies: Used in studies to understand the interaction of biphenyl derivatives with biological systems.
Industry:
Materials Science: Utilized in the development of advanced materials, including liquid crystals and polymers.
Agrochemicals: Potential use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity.
Comparison with Similar Compounds
- 3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 3’-Chloro-2-fluoro-[1,1’-biphenyl]-2-carboxylic acid
- 3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-methanol
Uniqueness: 3’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the chloro, fluoro, and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(12(10)15)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQWTCKZSPTOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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